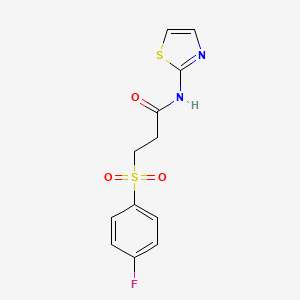
3-((4-fluorofenil)sulfonil)-N-(tiazol-2-il)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a fluorophenyl group, a sulfonyl group, and a thiazolyl group, making it a versatile molecule for various applications.
Aplicaciones Científicas De Investigación
3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of the compound 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide interacts with its target, the androgen receptor, by inhibiting the receptor’s activity . This inhibition results in a decrease in the expression of androgen receptor target genes, such as the prostate-specific antigen (PSA) .
Biochemical Pathways
The compound 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide affects the androgen receptor signaling pathway . By inhibiting the androgen receptor, the compound disrupts the normal function of this pathway, leading to downstream effects such as decreased expression of target genes like PSA .
Result of Action
The molecular and cellular effects of 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide’s action include potent antiproliferative activity against certain cell lines . For example, the compound has been shown to selectively inhibit the growth of LNCaP cells, a line of human prostate cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with thiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((4-chlorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide
- 3-((4-bromophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide
- 3-((4-methylphenyl)sulfonyl)-N-(thiazol-2-yl)propanamide
Uniqueness
3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S2/c13-9-1-3-10(4-2-9)20(17,18)8-5-11(16)15-12-14-6-7-19-12/h1-4,6-7H,5,8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQYSPPFBVDUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

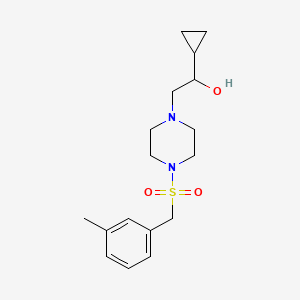
![2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2511661.png)
![(E)-4-(Dimethylamino)-N-[(5-phenoxypyridin-2-yl)methyl]but-2-enamide](/img/structure/B2511664.png)
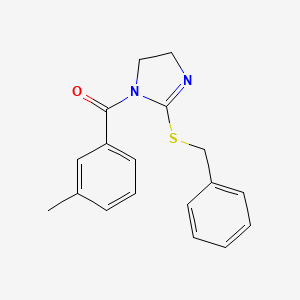
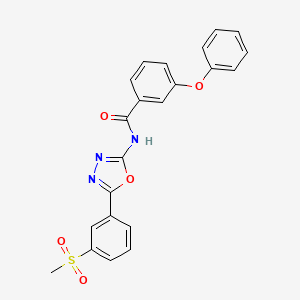
![3-(3,4-dimethylphenyl)-6-[(3-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511670.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-chlorophenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2511671.png)
![6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2511673.png)
![1-(2-bromophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511674.png)
![N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2511676.png)
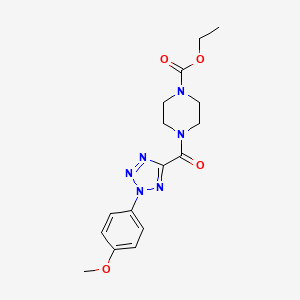
![4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one](/img/structure/B2511678.png)
![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)
